
Ethyl (4-chloro-2-fluorophenyl)carbamate
Overview
Description
BCX 1470 is a potent and selective serine protease inhibitor. It is known for its ability to inhibit the esterolytic activity of factor D and C1s, which are components of the complement system. The compound has shown significant potential in blocking the development of immune complex-mediated inflammation, making it a promising candidate for anti-inflammatory therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: BCX 1470 can be synthesized through a series of chemical reactions involving the formation of a benzothiophene core structure. The synthetic route typically involves the following steps:
- Formation of the benzothiophene core by cyclization of appropriate precursors.
- Introduction of the thiophene-2-carboxylate group through esterification reactions.
- Final amidation step to introduce the amidino group.
Industrial Production Methods: The industrial production of BCX 1470 involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time during each step of the synthesis. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: BCX 1470 primarily undergoes esterolytic and hemolytic reactions due to its serine protease inhibitory activity. It blocks the esterolytic activity of factor D and C1s, which are crucial for the activation of the complement system.
Common Reagents and Conditions:
Esterification: Typically involves the use of carboxylic acids and alcohols in the presence of acid catalysts.
Amidation: Involves the use of amines and carboxylic acid derivatives in the presence of coupling agents.
Major Products Formed: The major products formed from the reactions involving BCX 1470 are the inhibited forms of factor D and C1s, which result in the suppression of the complement system’s activity .
Scientific Research Applications
BCX 1470 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of serine protease inhibition and complement system activation.
Biology: Employed in research to understand the role of complement system components in immune responses.
Medicine: Investigated for its potential as an anti-inflammatory agent in diseases where complement activation is detrimental, such as autoimmune disorders and inflammatory diseases.
Industry: Utilized in the development of therapeutic agents targeting the complement system
Mechanism of Action
BCX 1470 exerts its effects by inhibiting the esterolytic activity of factor D and C1s. These components are part of the complement system, which plays a crucial role in immune responses. By blocking these enzymes, BCX 1470 prevents the activation of the complement cascade, thereby reducing inflammation and tissue damage. The molecular targets of BCX 1470 are the active sites of factor D and C1s, where it binds and inhibits their enzymatic activity .
Comparison with Similar Compounds
FUT-175: Another serine protease inhibitor that targets factor D.
K-57: Inhibits the activity of C5, another component of the complement system.
Compstatin: Targets C3, a central component of the complement system.
Uniqueness of BCX 1470: BCX 1470 is unique in its high selectivity and potency for inhibiting factor D and C1s. It exhibits a 3.4-fold and 200-fold better inhibition of these enzymes compared to trypsin, respectively. This high specificity makes BCX 1470 a valuable tool for studying the complement system and developing targeted therapies .
Properties
IUPAC Name |
ethyl N-(4-chloro-2-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGKFWFDDFPLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358333 | |
| Record name | Ethyl (4-chloro-2-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114108-90-6 | |
| Record name | Ethyl (4-chloro-2-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
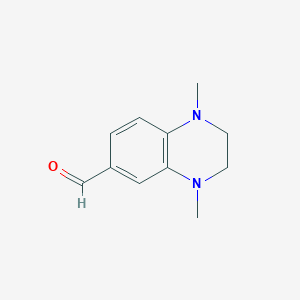
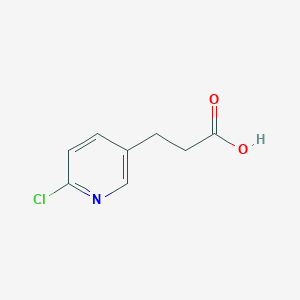
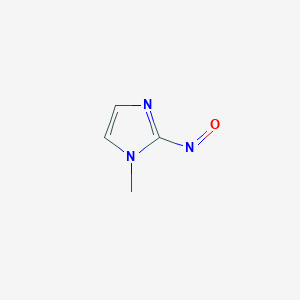
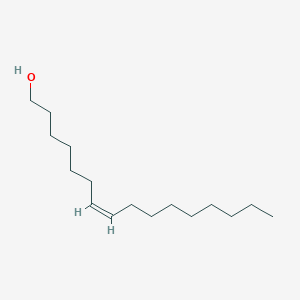

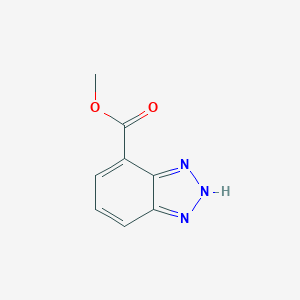
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)







